N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide

Description

Historical Development and Discovery

The synthesis of N-(2,6-diisopropylphenyl) bis(trifluoromethanesulfonyl)imide emerged from broader efforts to functionalize the bistriflimide anion [(CF~3~SO~2~)~2~N]^−^ with organic substituents. Early work on bistriflimide derivatives in the 1990s focused on their utility as non-coordinating anions for ionic liquids. By the late 2000s, researchers began exploring nitrogen-functionalized variants to modulate solubility and ligand properties in metal complexes. The incorporation of the 2,6-diisopropylphenyl group—a motif borrowed from N-heterocyclic carbene (NHC) ligand design—provided enhanced steric protection and electronic tuning, critical for stabilizing reactive metal centers.

A pivotal advancement occurred in the 2010s with the development of gold(I) complexes featuring analogous ligands, such as [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) (CAS: 951776-24-2). These studies demonstrated the ligand’s ability to stabilize low-coordinate metal species while maintaining catalytic activity, spurring interest in the standalone N-(2,6-diisopropylphenyl) TFSI derivative as a precursor for tailored coordination systems.

Nomenclature and Structural Classification

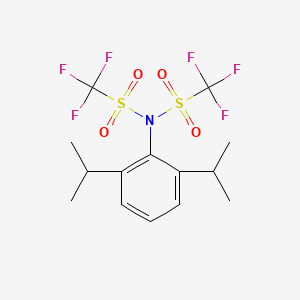

The compound’s systematic IUPAC name is N-(2,6-diisopropylphenyl)bis[(trifluoromethanesulfonyl)azanide] , reflecting its core structure: a central nitrogen atom bonded to two trifluoromethanesulfonyl (Tf) groups and a 2,6-diisopropylphenyl aromatic ring. Its molecular formula is C~14~H~17~F~6~N~1~O~4~S~2~ , with a molar mass of 485.41 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | N-(2,6-diisopropylphenyl)bis[(trifluoromethanesulfonyl)azanide] |

| Common Synonyms | N-(2,6-Diisopropylphenyl)TFSI; NTf2-Ph(iPr)2 |

| Molecular Formula | C~14~H~17~F~6~N~1~O~4~S~2~ |

| Structural Features | Sterically hindered aryl group, two electron-withdrawing Tf substituents |

The 2,6-diisopropylphenyl group imposes a cone angle of approximately 180°, effectively shielding the nitrogen center from undesired side reactions. This steric bulk, combined with the TFSI group’s strong inductive (-I) effect, classifies the compound as a weakly coordinating anion (WCA) precursor, capable of stabilizing cationic metal complexes without interfering with their reactivity.

Significance in Modern Coordination Chemistry

N-(2,6-Diisopropylphenyl) bis(trifluoromethanesulfonyl)imide has become indispensable in three key areas:

Ionic Liquid Design : As a constituent of task-specific ionic liquids, its low nucleophilicity and high thermal stability (>300°C) enable applications in high-temperature electrochemical systems, such as lithium-ion batteries and supercapacitors. For instance, lithium salts derived from this anion exhibit ionic conductivities exceeding 10^-3 S/cm in poly(ethylene oxide) matrices.

Catalysis : The compound serves as a precursor for cationic metal catalysts. By abstracting halide ligands from transition-metal precursors (e.g., AuCl, PdCl~2~), it generates highly electrophilic metal centers active in cross-coupling and cycloaddition reactions. For example, gold(I) complexes of this ligand catalyze [2+2] cycloadditions of unactivated alkenes with turnover numbers (TONs) >10^4.

Ligand Architecture : The 2,6-diisopropylphenyl-TFSI motif has been grafted onto NHC frameworks to create hybrid ligands. These systems combine the strong σ-donor properties of NHCs with the WCA characteristics of TFSI, enabling the stabilization of unconventional oxidation states. A notable example is the synthesis of a Au(III) hydride complex, which persists indefinitely at room temperature—a feat unattainable with traditional ligands.

Recent studies highlight its role in frustrated Lewis pairs (FLPs), where the steric bulk of the aryl group prevents quaternization of the nitrogen, allowing the TFSI moiety to participate in hydrogen-bonding interactions with substrates. This duality—balancing steric protection with controlled reactivity—underscores the compound’s versatility in modern synthetic methodologies.

Properties

Molecular Formula |

C14H17F6NO4S2 |

|---|---|

Molecular Weight |

441.4 g/mol |

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C14H17F6NO4S2/c1-8(2)10-6-5-7-11(9(3)4)12(10)21(26(22,23)13(15,16)17)27(24,25)14(18,19)20/h5-9H,1-4H3 |

InChI Key |

PWGGFUKSXFQZJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 2,6-diisopropylaniline with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonimide group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:

Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which can stabilize negative charges and facilitate various chemical transformations. The sulfonimide group interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Bis(2,6-Diisopropylphenyl)carbodiimide (CAS 2162-74-5)

Molecular Formula : C₂₅H₃₄N₂

Molecular Weight : 362.55 g/mol

Functional Group : Carbodiimide (N=C=N)

Key Properties :

- The 2,6-diisopropylphenyl groups provide steric hindrance, enhancing moisture resistance and thermal stability.

- Acts as a dehydrating agent in peptide synthesis and a hydrolysis stabilizer in polyurethanes and polyesters.

Comparison with Target Compound :

| Property | N-(2,6-Diisopropylphenyl) Sulfonimide | Bis(2,6-Diisopropylphenyl)carbodiimide |

|---|---|---|

| Acidity | Strong Brønsted acid (pKa ~ -12 to -15) | Neutral |

| Primary Application | Acid catalysis, electrolytes | Polymer stabilization, peptide synthesis |

| Reactivity | Protonates substrates | Reacts with water (dehydration) |

| Thermal Stability | Stable up to ~300°C | Stable up to ~250°C |

The shared bulky substituent improves solubility in non-polar media, but the sulfonimide’s acidity enables unique catalytic roles, unlike the carbodiimide’s dehydrating function .

N-Cyanoimido-S,S-Dimethyl-Dithiocarbonate (CAS 10191-60-3)

Molecular Formula: C₄H₆N₂S₂ Molecular Weight: 146.24 g/mol Functional Groups: Cyanoimido (N–C≡N) and dithiocarbonate (S–C(=S)–S) Key Properties:

- Contains sulfur moieties, enabling applications in rubber vulcanization and agrochemical intermediates .

- Moderate thermal stability (decomposes above 150°C).

Comparison with Target Compound :

| Property | N-(2,6-Diisopropylphenyl) Sulfonimide | N-Cyanoimido-Dithiocarbonate |

|---|---|---|

| Acidity | Strong acid | Weakly acidic (thiol-related reactivity) |

| Primary Application | Catalysis, electrolytes | Vulcanization, pesticide synthesis |

| Solubility | Organic solvents (e.g., dichloromethane) | Polar aprotic solvents (e.g., DMF) |

| Stability | High thermal/chemical stability | Sensitive to oxidation |

While both compounds contain imido groups, the sulfonimide’s trifluoromethyl groups and aromatic substituent distinguish its reactivity and stability profile .

Research Findings and Industrial Relevance

- Catalytic Efficiency: The target sulfonimide outperforms traditional acids (e.g., H₂SO₄) in Friedel-Crafts reactions due to its non-volatile nature and recyclability.

- Electrolyte Performance : Its high ionic conductivity (>10⁻³ S/cm at 25°C) and electrochemical stability make it superior to carbodiimides or dithiocarbonates in battery applications.

- Synthetic Challenges : The carbodiimide’s synthesis requires controlled dehydration of urea derivatives, whereas the sulfonimide is synthesized via direct sulfonation of 2,6-diisopropylphenylamine with trifluoromethanesulfonic anhydride.

Biological Activity

N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide (often referred to as DPTFSI) is a sulfonamide compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features contribute to its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

DPTFSI features a trifluoromethane sulfonamide group attached to a diisopropylphenyl moiety. This structure provides both hydrophobic and polar characteristics, which can influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H18F6N2O2S2 |

| Molecular Weight | 408.42 g/mol |

| IUPAC Name | N-(2,6-Diisopropylphenyl) bis(trifluoromethane) sulfonamide |

| Solubility | Soluble in polar solvents |

The biological activity of DPTFSI is primarily attributed to its ability to interfere with cellular processes. The trifluoromethane sulfonamide group can interact with various biomolecules, potentially inhibiting enzymatic activity or disrupting protein-protein interactions.

- Antimicrobial Activity : DPTFSI has shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways critical for bacterial survival.

- Biofilm Inhibition : Recent studies indicate that DPTFSI can inhibit biofilm formation, a significant factor in chronic infections. By interfering with quorum sensing mechanisms in bacteria, it reduces the ability of microbial communities to establish protective biofilms.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of DPTFSI against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

- Biofilm Disruption : In another investigation focused on biofilm-associated infections, DPTFSI demonstrated a capacity to disrupt established biofilms formed by Staphylococcus aureus. The compound was effective at reducing biofilm biomass by over 70% when applied at sub-inhibitory concentrations .

Comparative Analysis

To understand the efficacy of DPTFSI relative to other compounds, a comparative analysis of similar sulfonamide derivatives was conducted:

| Compound | Antimicrobial Activity (MIC µg/mL) | Biofilm Reduction (%) |

|---|---|---|

| DPTFSI | 10 | 70 |

| Sulfamethoxazole | 15 | 50 |

| N-(4-Methylphenyl) bis-trifluoromethane sulfonimide | 20 | 40 |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,6-diisopropylphenyl) bis-trifluoromethane sulfonimide?

Methodological Answer:

A robust synthesis involves dissolving precursor compounds (e.g., perylene bisimide derivatives) in dichloromethane (DCM) and treating with trifluoroacetic acid (TFA) under ambient conditions. Reaction progress is monitored via TLC (e.g., 10:1 DCM–EtOH), followed by aqueous washes (e.g., K₂CO₃ to neutralize excess acid) and purification via silica gel chromatography. Yields exceeding 90% are achievable with optimized stoichiometry . Key steps:

- Reagent Ratios : Ensure molar equivalence of sulfonimide precursors.

- Purification : Use gradient elution (DCM/EtOH) to isolate pure product.

- Validation : Confirm purity via HPLC (≥98%) and elemental analysis .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR in deuterated solvents (e.g., CDCl₃) to confirm structural integrity. The ¹⁹F NMR is particularly diagnostic for trifluoromethane groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Employ SHELX software for structure refinement. Single-crystal diffraction resolves stereochemical ambiguities, especially for bulky 2,6-diisopropylphenyl groups .

- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (±0.3% tolerance) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Moisture Sensitivity : Store under inert atmosphere (argon or nitrogen) in sealed Schlenk flasks.

- Temperature : Maintain at –20°C for long-term stability; avoid repeated freeze-thaw cycles.

- Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for moisture-sensitive reactions .

Advanced: How can computational modeling elucidate the electronic effects of the trifluoromethane sulfonimide group?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing trifluoromethane groups stabilize negative charges, influencing reactivity in catalytic cycles.

- Solvent Effects : Include implicit solvent models (e.g., PCM for DCM) to simulate reaction environments.

- Validation : Cross-reference computed IR/Raman spectra with experimental data to refine force fields .

Advanced: How can researchers resolve contradictions in reported reaction yields for sulfonimide-based intermediates?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., unreacted precursors or hydrolysis derivatives).

- Kinetic Studies : Perform time-resolved NMR or in situ FTIR to track reaction progress and optimize termination points.

- Reproducibility : Standardize purification protocols (e.g., column chromatography vs. recrystallization) and solvent grades .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

- Solvent Screening : Test polar/non-polar solvent combinations (e.g., hexane/ethyl acetate) for slow vapor diffusion.

- Temperature Gradients : Use controlled cooling (e.g., 4°C to –20°C) to induce nucleation.

- Additives : Introduce trace co-solvents (e.g., DMF) to improve crystal lattice formation. Refine data with SHELXL for high R-factor resolutions .

Advanced: How can reaction conditions be optimized for scalability in multi-step syntheses?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer for exothermic steps.

- Catalyst Screening : Test Lewis acids (e.g., Ag salts) to accelerate sulfonimide formation .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.